Clovoxamine
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Overview
Description
Clovoxamine, also known by its developmental code name DU-23811, is a compound that was discovered in the 1970s. It was investigated as an antidepressant and anxiolytic agent but was never marketed. This compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with little affinity for muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors .
Preparation Methods
The synthesis of clovoxamine involves several steps:
Starting Material: The synthesis begins with 1-(4-chlorophenyl)-5-methoxypentan-1-one.
Oximation: The ketone is converted to its oxime derivative using hydroxylamine.
Aminoethylation: The oxime is then reacted with 2-aminoethanol to form this compound.
Chemical Reactions Analysis
Clovoxamine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The oxime group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydride .
Scientific Research Applications
Clovoxamine has been primarily studied for its potential use in treating depression and anxiety disorders. It has shown efficacy in clinical trials but was never marketed due to various reasons, including higher dropout rates compared to other treatments . Additionally, this compound has been used as an internal standard in high-performance liquid chromatography (HPLC) for the quantification of other antidepressants .
Mechanism of Action
Clovoxamine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is believed to contribute to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Clovoxamine is structurally related to fluvoxamine, another SNRI. this compound has a unique chemical structure that differentiates it from fluvoxamine and other similar compounds. While fluvoxamine is a selective serotonin reuptake inhibitor (SSRI), this compound inhibits both serotonin and norepinephrine reuptake .
Similar Compounds
- Fluvoxamine
- Imipramine
- Amitriptyline
- Maprotiline
- Clomipramine
This compound’s dual inhibition of serotonin and norepinephrine reuptake makes it unique compared to other compounds that typically target only one neurotransmitter system.
Properties
CAS No. |
54739-19-4 |
---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14- |
InChI Key |
XXPVSQRPGBUFKM-VKAVYKQESA-N |
SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate clovoxamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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